molecular formula C10H16Cl2N2 B1632073 2-(Piperidin-2-yl)pyridine dihydrochloride CAS No. 143924-44-1

2-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B1632073
CAS No.: 143924-44-1
M. Wt: 235.15 g/mol
InChI Key: KZCMOLSHRLXFRS-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound with the CAS Number: 143924-44-1 . It has a molecular weight of 235.16 . The IUPAC name for this compound is (S)-2-(piperidin-2-yl)pyridine dihydrochloride . The compound is a salt, specifically an HCl salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . The SMILES string for this compound is C1(C2NCCCC2)=CC=CC=N1.Cl.Cl , which provides a simplified representation of its structure.

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are critical in the development of pharmaceutical compounds due to their conformational rigidity and ability to interact with biological targets. For example, derivatives have been synthesized for use as intermediates in drugs like lafutidine, showcasing their utility in creating compounds with desired biological activities (Shen Li, 2012). Additionally, structural modifications to piperidine rings can lead to compounds with specific pharmacological properties, such as antiarrhythmic and antihypertensive effects, underscoring the potential of such derivatives in therapeutic development (Barbara Malawska et al., 2002).

Corrosion Inhibition

Piperidine derivatives have also been explored for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors and inhibition efficiencies of piperidine derivatives on iron surfaces, indicating their potential in protecting metals against corrosion (S. Kaya et al., 2016).

Coordination Chemistry

In coordination chemistry, piperidine and its derivatives have been utilized to synthesize various coordination polymers with metals, demonstrating their versatility in forming complex structures with potential applications in materials science and catalysis. These compounds can exhibit unique properties such as luminescence, which can be utilized in biological sensing and other applications (Madhab C. Das et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . The hazard statements associated with it are H301 - H315 - H319 . The precautionary statements are P301 + P330 + P331 + P310 - P305 + P351 + P338 .

Properties

IUPAC Name

2-piperidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMOLSHRLXFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
2-(Piperidin-2-yl)pyridine dihydrochloride

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